molecular formula C10H14O2 B117773 4-Butoxyphenol CAS No. 122-94-1

4-Butoxyphenol

Cat. No. B117773
CAS RN: 122-94-1
M. Wt: 166.22 g/mol
InChI Key: MBGGFXOXUIDRJD-UHFFFAOYSA-N
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Description

4-Butoxyphenol, also known as Phenol, 4-butoxy-, is an organic compound with the molecular formula C10H14O2 . It is also referred to by other names such as p-Butoxyphenol and 4-n-Butoxyphenol .


Molecular Structure Analysis

The molecular weight of this compound is 166.2170 . The IUPAC Standard InChI is InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 278.0±13.0 °C at 760 mmHg, and a flash point of 132.4±4.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its molar refractivity is 48.7±0.3 cm3, and its polarizability is 19.3±0.5 10-24 cm3 .

Scientific Research Applications

1. Environmental Applications

4-Butoxyphenol and related compounds have been extensively studied for their environmental impact and degradation processes. For instance, research on 4-chlorophenol (4-CP) degradation using various advanced oxidation processes (AOPs) such as UV and organic oxidants like peroxy acetic acid (PAA) has shown significant potential for environmental remediation (Sharma, Mukhopadhyay, & Murthy, 2010). Additionally, studies on the adsorption kinetics of 4-CP onto granular activated carbon in the presence of ultrasound suggest improved techniques for water purification and treatment of industrial effluents (Hamdaoui & Naffrechoux, 2009).

2. Photocatalytic Degradation

The photocatalytic degradation of phenolic compounds like 4-CP in aqueous suspension of pure titania under visible light is a notable application. This process demonstrates a surface-complex-mediated path, suggesting new avenues for addressing environmental pollutants (Kim & Choi, 2005).

3. Synthesis and Material Science

This compound derivatives are used in the synthesis of complex compounds and materials. For example, the synthesis of a novel diamine 4-[(4'-Butoxyphenoxy)carbonyl]phenyl-3",5"-diaminobenzoate and corresponding polyimides indicates its role in developing advanced polymeric materials (Li et al., 2006).

4. Toxicology and Ecological Impact

Research has also focused on the toxicological and ecological impact of this compound related compounds. A study assessing the effects of 4-tert-butyl phenol on Cyprinus carpio, a species used in sewage-fed fisheries, highlights the importance of understanding the environmental impact of these compounds (Barse et al., 2006).

5. Analytical Chemistry

The electrochemical determination of phenolic derivatives, including 4-CP, using techniques like chronoamperometry, demonstrates the role of this compound in analytical chemistry applications (Bebeselea et al., 2010).

Safety and Hazards

4-Butoxyphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Butoxyphenol are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

It is likely that this compound influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well defined. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

4-butoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGFXOXUIDRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059548
Record name Phenol, 4-butoxy-
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Molecular Weight

166.22 g/mol
Source PubChem
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CAS RN

122-94-1
Record name 4-Butoxyphenol
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Record name 4-Butoxyphenol
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Record name 4-BUTOXYPHENOL
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Record name Phenol, 4-butoxy-
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Record name 4-butoxyphenol
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Record name P-BUTOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 4-Butoxyphenol in materials science?

A1: this compound serves as a key building block in the synthesis of liquid crystals. [] Researchers have utilized it to create novel diamine monomers, specifically 4-[(4'-Butoxyphenoxy)carbonyl]phenyl-3",5"-diaminobenzoate (BCDA). [] These monomers are then polymerized to produce polyimides, a class of high-performance polymers known for their thermal stability, mechanical strength, and potential applications in various fields, including liquid crystal displays.

Q2: How does the structure of this compound contribute to the properties of the resulting liquid crystals?

A2: The structure of this compound influences the properties of the final liquid crystal materials. The butoxy chain introduces flexibility into the molecule, which can impact the liquid crystal's phase transition temperatures and viscosity. Additionally, the presence of both aromatic and aliphatic components in this compound allows for fine-tuning the polarity and intermolecular interactions within the liquid crystal material. [] This fine-tuning is crucial for optimizing the performance of liquid crystals in applications like displays.

Q3: What are the potential environmental concerns related to this compound?

A3: While this compound is a valuable precursor for liquid crystal synthesis, it's crucial to consider its potential environmental impact. Research indicates that alkylphenols, a class of compounds to which this compound belongs, exhibit varying levels of toxicity to aquatic organisms like the green algae Chlamydomonas reinhardtii. [] Further investigation into the biodegradability and ecotoxicological effects of this compound and its degradation products is necessary to ensure its safe and sustainable use.

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